molecular formula C7H8BrNO B8567815 (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol

Cat. No.: B8567815
M. Wt: 202.05 g/mol
InChI Key: WOLKOZYBCJFJCM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(6-Bromopyridin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 2-position.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(1S)-1-(6-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m0/s1

InChI Key

WOLKOZYBCJFJCM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)Br)O

Canonical SMILES

CC(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reduction: The brominated pyridine is then reduced to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ethanol group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Effects

(a) 5-Bromo Isomer: (1S)-1-(5-Bromopyridin-2-yl)ethan-1-ol
  • Molecular Formula: C₇H₈BrNO (identical to the 6-bromo isomer).
  • Molecular Weight : 202.05 g/mol .
  • Key Differences: The position of bromine (5 vs. 6) alters electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions.
(b) 3-Bromo Analog: 2-(3-Bromopyridin-2-yl)ethan-1-ol
  • NMR Data :
    • ¹H NMR (CDCl₃): δ 8.45 (1H, dd, J = 5.0, 1.5 Hz), 7.86 (1H, dd, J = 8.0, 1.5 Hz), 4.08 (2H, t, J = 5.5 Hz) .
    • ¹³C NMR (CDCl₃): δ 159.0 (C2), 147.2 (C6), 140.3 (C4) .
  • Reactivity : The 3-bromo substituent may sterically hinder nucleophilic aromatic substitution compared to the 6-bromo isomer.

Halogen-Swapped Analogs: Chlorine vs. Bromine

(a) (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol
  • Molecular Formula: C₇H₅ClF₃NO.
  • Molecular Weight : 211.57 g/mol .
  • Key Differences :
    • Chlorine’s lower electronegativity and smaller atomic radius compared to bromine reduce steric hindrance and alter electronic effects.
    • The trifluoroethyl group enhances lipophilicity, impacting solubility and metabolic stability .
(b) (1S)-1-(3-Chlorophenyl)ethan-1-ol
  • Molecular Formula : C₈H₉ClO.
  • Molecular Weight : 156.61 g/mol .
  • Comparison : Replacing pyridine with a phenyl ring eliminates nitrogen’s electronic effects, altering hydrogen-bonding capacity and acidity.

Non-Halogenated Analogs: Pyridinylethanols

1-(Pyridin-2-yl)ethan-1-ol
  • NMR Data :
    • ¹H NMR (CDCl₃): δ 1.46 (3H, d, J = 6.5 Hz, CH₃), 4.86 (1H, q, J = 6.5 Hz, CHOH), 8.42 (1H, d, J = 5.0 Hz, H6) .
  • Reactivity : The absence of bromine simplifies functionalization but reduces electrophilic aromatic substitution activity compared to brominated analogs .

Research Implications

  • Synthetic Challenges : Bromine’s position significantly affects reaction pathways; the 6-bromo isomer may offer superior regioselectivity in metal-catalyzed couplings compared to 3- or 5-bromo analogs .
  • Pharmacological Potential: Chlorinated analogs exhibit higher metabolic stability, while brominated derivatives may enhance binding affinity in target proteins due to heavier halogen effects .

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